

CAS number for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.

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Compound of Interest

Compound Name: (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Cat. No.: B113005

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An In-depth Technical Guide to **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also commonly known as Boc-L- α -aminoadipic acid (Boc-Aad-OH), is a protected derivative of L- α -aminoadipic acid, a non-proteinogenic amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α -amino function makes this molecule a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group provides stability under various reaction conditions and can be selectively removed under moderately acidic conditions, a key feature of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

This guide provides comprehensive technical information on **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid**, including its chemical properties, synthesis, applications in research and development, and detailed experimental protocols. Furthermore, it visualizes key related pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
CAS Number	77302-72-8	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₉ NO ₆	[1] [3]
Molecular Weight	261.27 g/mol	[1] [3]
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid	[2]
Synonyms	Boc-Aad-OH, Boc-L- α -aminoadipic acid	
Appearance	White to yellow powder or crystals	[2]
Purity	≥95%	[1] [2]
Storage	Sealed in dry, Room Temperature	[1] [2] [4]

Synthesis Protocol

While **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is commercially available, a general protocol for its synthesis via the protection of the parent amino acid, (S)-2-aminohexanedioic acid (L- α -aminoadipic acid), is provided below. This method is based on standard procedures for the Boc-protection of amino acids.

Reaction Scheme:

(S)-2-aminohexanedioic acid + Di-tert-butyl dicarbonate → **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid**

Materials:

- (S)-2-aminohexanedioic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- Water
- Sodium hydroxide (NaOH) or another suitable base (e.g., potassium carbonate)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl, 1M)

Procedure:

- Dissolve (S)-2-aminohexanedioic acid in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane to the cooled amino acid solution while stirring vigorously.
- Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

- Extract the product into ethyl acetate (3x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

The primary utility of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** lies in its role as a protected amino acid for synthetic applications.

- **Peptide Synthesis:** It serves as a key building block in solid-phase peptide synthesis (SPPS) for incorporating the L- α -aminoadipic acid residue into peptide chains.^[2] The presence of the additional carboxylic acid on the side chain allows for further modifications, such as the creation of branched peptides or the attachment of other molecules.
- **Drug Development:** This compound is utilized in the design and synthesis of novel pharmaceutical compounds, particularly peptide-based drugs where it can enhance stability and bioavailability.^[2] The deprotected form, L- α -aminoadipic acid, is a metabolite in the lysine degradation pathway and has been identified as a biomarker for diabetes risk, making its derivatives objects of interest in metabolic disease research.
- **Bioconjugation and Protein Engineering:** The unique structure with two carboxylic acid groups (one protected as part of the amino acid backbone and one on the side chain) makes it a useful tool for bioconjugation, allowing for the attachment of peptides to other molecules or surfaces.^[5]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for a single coupling cycle in manual Boc-SPPS, illustrating the use of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** or other Boc-protected amino acids.

Materials:

- Peptide-resin (e.g., Merrifield resin with the initial amino acid attached)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Boc-Aad(OR)-OH (where the side-chain carboxyl group is protected, e.g., as a benzyl ester)
- Coupling agent (e.g., HBTU/HOBt)
- Kaiser (ninhydrin) test kit

Procedure:

- Resin Swelling: Place the peptide-resin in a reaction vessel and swell in DCM for 30-60 minutes.
- N α -Boc Deprotection:
 - Drain the DCM.
 - Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
 - Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes for complete deprotection.[\[1\]](#)[\[6\]](#)
 - Drain the deprotection solution.
 - Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[\[1\]](#)
- Neutralization:
 - Wash the resin with DCM (2x).

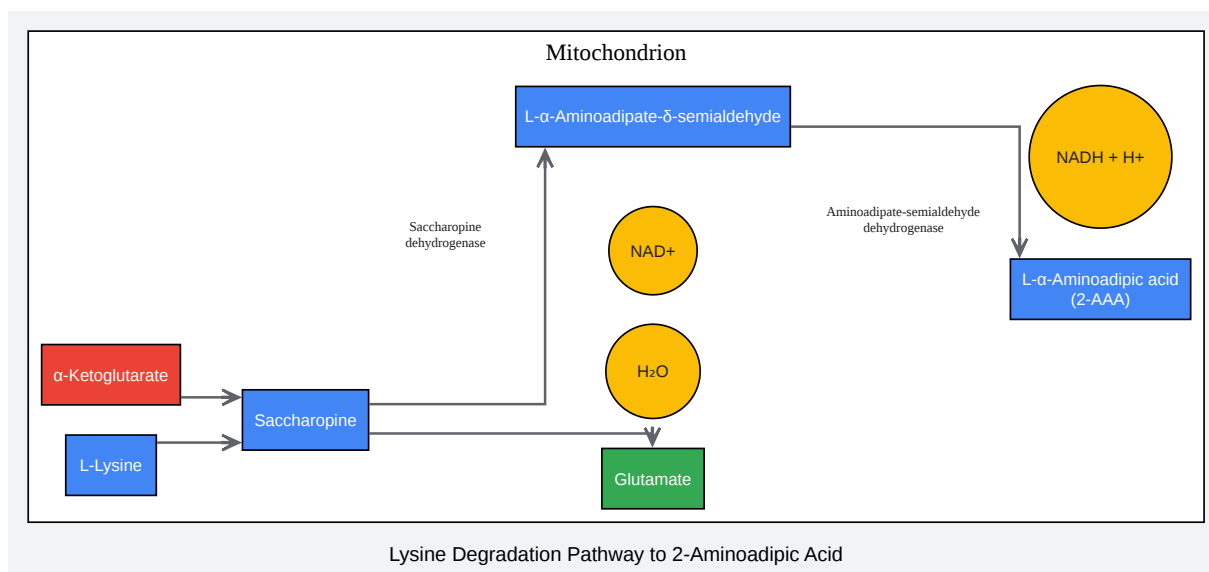
- Add a solution of 5-10% DIEA in DCM and agitate for 2-5 minutes. Repeat this step.
- Wash the resin with DCM (3x) to remove excess base. The peptide-resin now has a free N-terminal amine.
- Amino Acid Coupling:
 - In a separate vial, dissolve 2-4 equivalents of the side-chain protected Boc-amino acid (e.g., Boc-Aad(OBzl)-OH) and a coupling agent (e.g., HBTU) in DMF.
 - Add this activation mixture to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIEA to initiate the coupling reaction.
 - Agitate the mixture at room temperature for 1-2 hours.[\[1\]](#)
- Monitoring:
 - Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
- Washing:
 - Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and removal of all side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[\[1\]](#)

Visualizations: Pathways and Workflows

Lysine Degradation Pathway

(S)-2-aminohexanedioic acid (L- α -aminoadipic acid) is a key intermediate in the mitochondrial degradation of the essential amino acid L-lysine.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This metabolic pathway is crucial for amino acid homeostasis.

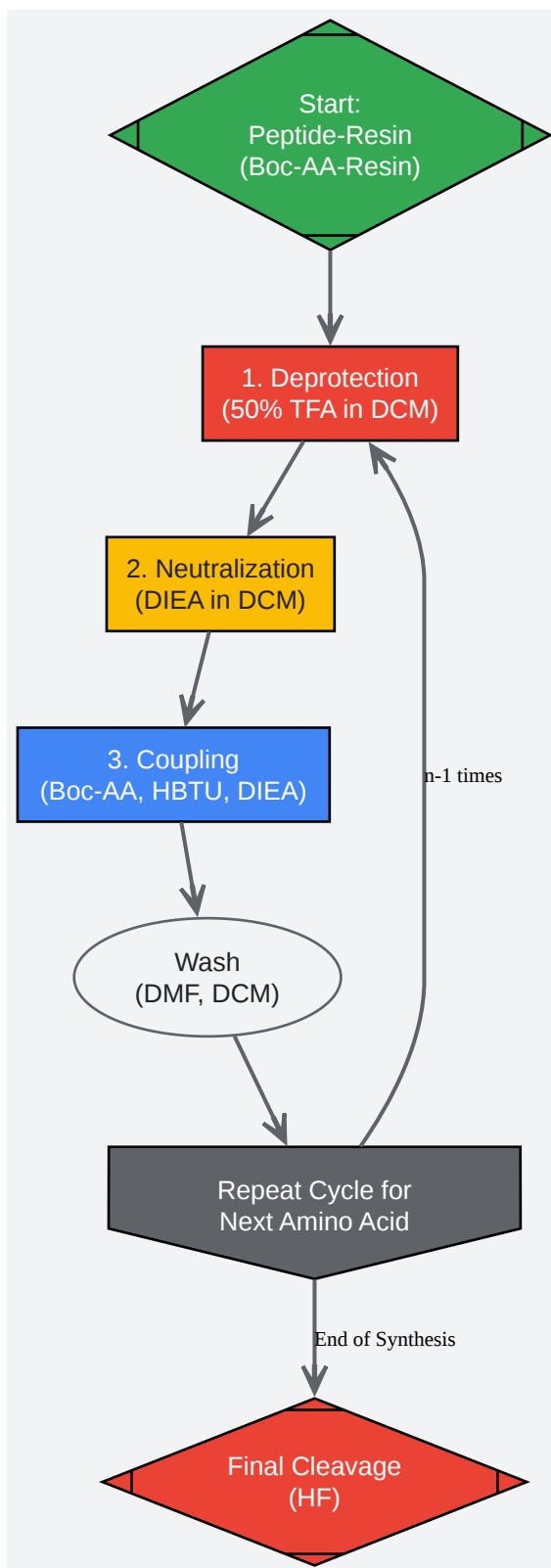


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Caption: Mitochondrial pathway for the degradation of L-lysine to L-α-aminoadipic acid (2-AAA).

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The workflow for Boc-SPPS is a cyclical process involving repeated steps of deprotection, neutralization, and coupling to build a peptide chain on a solid support.



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Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

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